6-Chloroguanosine

Overview

Description

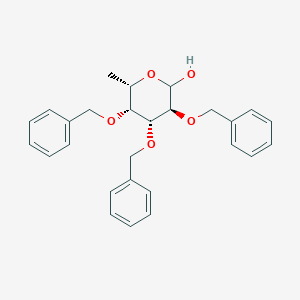

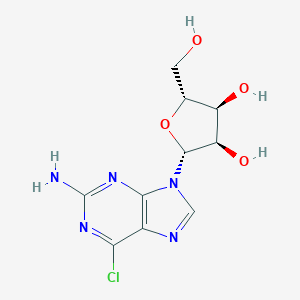

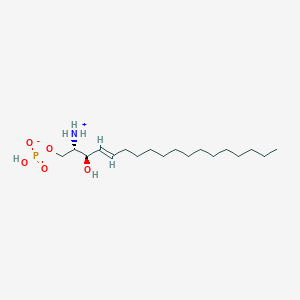

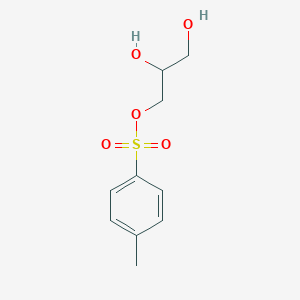

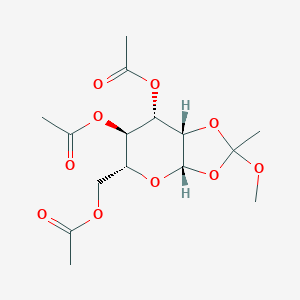

6-Chloroguanosine is a purine nucleoside analogue . It is also known by other names such as 2-Amino-6-chloropurine-9-riboside and 6-Chloroguanine riboside .

Synthesis Analysis

6-Chloroguanosine can be used for the synthesis of 2-amino-6-chloro-9-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)purine, a compound with anti-HBV effects .Molecular Structure Analysis

The molecular formula of 6-Chloroguanosine is C10H12ClN5O4 . It has been reported that free bases adopt alternative conformations in the active site of the hexameric purine nucleoside phosphorylase from Bacillus subtilis (BsPNP233) .Physical And Chemical Properties Analysis

6-Chloroguanosine is a solid substance with a molecular weight of 301.69 g/mol . It has a melting point of 165-167°C (dec.) (lit.) and a boiling point of 729.9±70.0 °C (Predicted) .Scientific Research Applications

Cancer Research

Application Summary

In cancer research, 6-Chloroguanosine is explored for its potential use in gene therapies and as a component in drug design to inhibit tumor growth .

Methods of Application

The application involves using 6-Chloroguanosine in conjunction with CRISPR/Cas9 gene editing techniques to target and modify genes associated with cancer progression .

Results and Outcomes

While specific quantitative data is not provided, the integration of 6-Chloroguanosine in molecular tools for cancer research is a promising area of development .

Genetics

Application Summary

6-Chloroguanosine is utilized in genetics for the synthesis of nucleoside analogues that can be used in anti-tumor gene therapies .

Methods of Application

The compound is incorporated into genetic sequences to study its effects on gene expression and mutation rates, often using crystallography to observe interactions at the molecular level .

Results and Outcomes

The structural analysis has revealed that modifications like those introduced by 6-Chloroguanosine can impact enzyme catalysis, which is relevant for designing genetic therapies .

Biochemistry

Application Summary

In biochemistry, 6-Chloroguanosine is studied for its role in the formation of nucleoside analogues and its interactions with enzymes like purine nucleoside phosphorylases .

Methods of Application

Biochemical assays and structural biology techniques are employed to understand the binding and catalytic influence of 6-Chloroguanosine on enzymes .

Results and Outcomes

Findings suggest that 6-Chloroguanosine can induce conformational changes in substrates, which may inform the development of enzyme inhibitors .

Pharmacology

Application Summary

Pharmacologically, 6-Chloroguanosine’s role is being investigated in the context of chronopharmacology, which studies the timing of drug administration for optimal therapeutic effect .

Methods of Application

The compound is administered in controlled studies to assess its pharmacokinetics and pharmacodynamics under different timing conditions .

Results and Outcomes

The research in this area is still emerging, with the potential to apply 6-Chloroguanosine in treatments that align with the body’s biological clock .

Molecular Biology

Application Summary

6-Chloroguanosine is applied in molecular biology to study its effects on DNA and RNA processes, such as replication and transcription .

Methods of Application

Molecular cloning and expression studies are conducted using 6-Chloroguanosine to understand its influence on genetic material and its potential use in creating psychrophilic enzymes for molecular biology applications .

Results and Outcomes

The research has highlighted the enzyme’s specificity and heat lability, making it suitable for molecular biology applications where temperature control is crucial .

This analysis provides a snapshot of the diverse applications of 6-Chloroguanosine across various scientific fields, showcasing its potential and versatility as a research tool.

Immunology

Application Summary

6-Chloroguanosine has been studied for its effects on immune response, particularly in the context of inflammation and the role of neutrophils .

Methods of Application

The compound is used to investigate the inhibition of nucleobase damage mediated by chlorination during immune responses, especially in conditions like chronic obstructive pulmonary disease and lung cancer .

Results and Outcomes

Research indicates that natural antioxidants can inhibit the formation of chlorinated nucleosides like 6-Chloroguanosine, which is significant in reducing DNA damage associated with inflammation and cigarette-smoke inhalation .

Structural Biology

Application Summary

6-Chloroguanosine is important in structural biology for understanding the binding and catalysis of hexameric purine nucleoside phosphorylases, which have implications in anti-tumor gene therapies .

Methods of Application

Crystallography is used to determine the structure of these enzymes in complex with 6-Chloroguanosine, providing insights into substrate modifications and enzyme optimization .

Results and Outcomes

The studies have shown that modifications like those introduced by 6-Chloroguanosine can influence enzyme activity, which is crucial for the design of inhibitors and therapeutic agents .

Clinical Diagnostics

Application Summary

6-Chloroguanosine’s derivatives are being explored for their potential use in clinical diagnostics, particularly in the rapid identification of pathogens in conditions like pneumonia .

Methods of Application

Long-read sequencing technologies are employed to detect the presence of specific nucleoside analogues, which can indicate the presence of certain pathogens .

Results and Outcomes

This application has led to improved treatment outcomes by allowing for early intervention based on rapid and accurate diagnoses .

These additional applications further illustrate the versatility of 6-Chloroguanosine in various scientific and clinical research fields, highlighting its potential as a valuable tool in the advancement of healthcare and medicine.

Environmental Science

Application Summary

6-Chloroguanosine is identified as a potential disinfection byproduct in drinking water, which has implications for water safety and public health .

Methods of Application

Advanced analytical methods like UPLC-MS/MS are used to detect and quantify the presence of 6-Chloroguanosine in water samples .

Results and Outcomes

The detection of 6-Chloroguanosine aids in assessing the effectiveness of water treatment processes and the potential health risks associated with disinfection byproducts .

Antiviral Research

Application Summary

6-Chloroguanosine has been shown to have anti-HBV (Hepatitis B Virus) effects, making it a compound of interest in the development of antiviral drugs .

Methods of Application

The compound is used in the synthesis of nucleoside analogues that are tested against HBV to evaluate their efficacy in inhibiting the virus .

Results and Outcomes

The synthesis of 2-amino-6-chloro-9-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)purine, derived from 6-Chloroguanosine, has shown promising results in anti-HBV activity .

Public Health

Application Summary

Research on 6-Chloroguanosine contributes to understanding the role of chlorinated nucleosides in diseases associated with cigarette smoking, such as chronic obstructive pulmonary disease and lung cancer .

Methods of Application

Studies involve examining the effects of natural antioxidants on the formation of chlorinated nucleosides like 6-Chloroguanosine, which is enhanced by substances like nicotine .

Results and Outcomes

Findings suggest that certain polyphenols and sulfurous compounds can inhibit the formation of 6-Chloroguanosine, potentially reducing DNA damage linked to inflammation and smoking .

Safety And Hazards

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHPSZYRUHEGT-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroguanosine | |

CAS RN |

2004-07-1 | |

| Record name | 2-Amino-6-chloropurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)